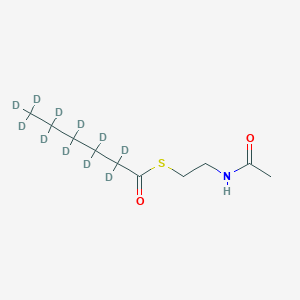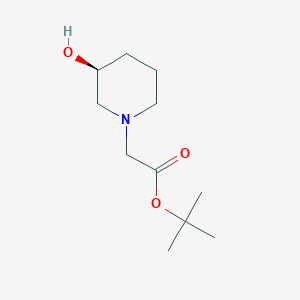
3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester
Vue d'ensemble
Description
“(S)-Piperidin-3-ol” is a chemical compound with the CAS No. 24211-55-0 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H11NO . It has a high GI absorption and is not a BBB permeant . It’s not a substrate or inhibitor for various CYP enzymes . The compound has a Log Kp (skin permeation) of -7.15 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 1.35 . The compound is very soluble with a solubility of 55.7 mg/ml; 0.551 mol/l .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- Piperidine derivatives, including those related to 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester, have been synthesized through anionic condensations and other chemical reactions, highlighting their utility in organic synthesis (Vol’eva et al., 2008).
- Asymmetric synthesis of piperidine derivatives, including those structurally related to the compound , from serine has been reported, showcasing their importance in the creation of optically pure piperidines (Acharya & Clive, 2010).
Structural and Molecular Studies
- The molecular structure of similar piperidine compounds, including those bearing tert-butyl ester groups, has been characterized, offering insights into the stereochemistry and physical properties of these molecules (Brücher et al., 2011).
- Detailed structural analysis of related piperidine derivatives is essential for understanding their chemical behavior and potential applications in various fields of chemistry and pharmacology (Moriguchi et al., 2014).
Potential Pharmaceutical Applications
- Piperidine derivatives, including compounds similar to this compound, have been studied for their potential use in the development of novel pharmaceuticals (Mao et al., 2013).
Synthesis of Amino Acids and Derivatives
- The compound and its related structures have been used in the synthesis of amino acids and derivatives, highlighting their significance in the production of biologically important molecules (Marin et al., 2002).
Miscellaneous Applications
- Research has also explored the use of related piperidine compounds in various chemical reactions, such as Claisen rearrangement and oxidative systems, further expanding their application scope in chemical synthesis and research (Johnson & Aristoff, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRLEPEETWKBW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)
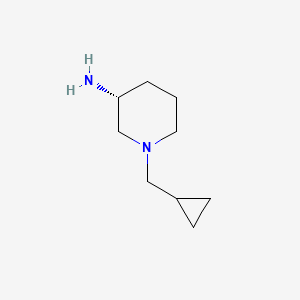
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)

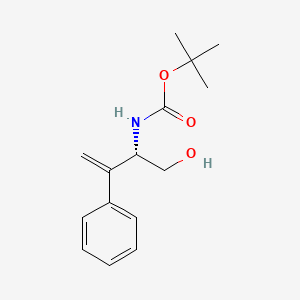

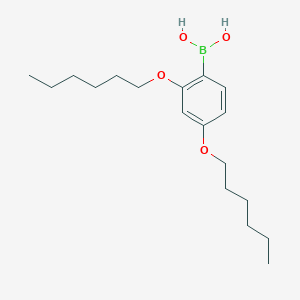
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
